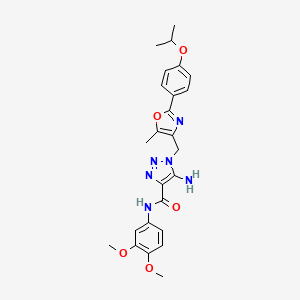
5-amino-N-(3,4-dimethoxyphenyl)-1-((2-(4-isopropoxyphenyl)-5-methyloxazol-4-yl)methyl)-1H-1,2,3-triazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-amino-N-(3,4-dimethoxyphenyl)-1-((2-(4-isopropoxyphenyl)-5-methyloxazol-4-yl)methyl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C25H28N6O5 and its molecular weight is 492.536. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
5-amino-N-(3,4-dimethoxyphenyl)-1-((2-(4-isopropoxyphenyl)-5-methyloxazol-4-yl)methyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This compound belongs to the class of triazole derivatives, which are known for their diverse pharmacological properties including anti-inflammatory, anti-cancer, and antimicrobial activities. The specific structure of this compound suggests potential interactions with various biological targets, making it a candidate for further research.
Chemical Structure and Properties
The molecular formula of the compound is C23H24N6O5, with a molecular weight of 464.5 g/mol. The structure includes a triazole ring, an oxazole moiety, and several aromatic substituents that may influence its biological activity (Table 1).
| Property | Value |
|---|---|
| Molecular Formula | C23H24N6O5 |
| Molecular Weight | 464.5 g/mol |
| CAS Number | 1112434-02-2 |
The biological activity of this compound can be attributed to its ability to interact with specific receptors and enzymes in the body. Preliminary studies suggest that it may act as an inhibitor of certain enzymes involved in inflammatory pathways or cancer cell proliferation. For instance, triazole derivatives have been shown to inhibit cyclooxygenase (COX) enzymes and other inflammatory mediators.
Anticancer Activity
Recent research indicates that compounds similar to 5-amino-N-(3,4-dimethoxyphenyl)-1H-triazoles exhibit significant anticancer properties. For example, studies have demonstrated that triazole derivatives can induce apoptosis in cancer cells through the modulation of various signaling pathways such as the PI3K/Akt and MAPK pathways.
Case Study : A study focusing on a related triazole compound reported an IC50 value of approximately 10 µM against human breast cancer cell lines (MCF-7), indicating promising anticancer activity .
Anti-inflammatory Activity
Triazole compounds have also been investigated for their anti-inflammatory properties. The inhibition of COX enzymes leads to reduced prostaglandin synthesis, which is crucial in mediating inflammation.
Research Findings : In vitro assays have shown that related compounds can reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages .
Structure-Activity Relationship (SAR)
The biological activity of triazole derivatives is highly dependent on their structural features. Modifications to the oxazole and aromatic rings can significantly alter their potency and selectivity towards specific biological targets.
Key Findings :
- Substituents on the aromatic rings can enhance binding affinity to target proteins.
- The presence of methoxy groups has been correlated with increased lipophilicity and better cellular uptake.
Propriétés
IUPAC Name |
5-amino-N-(3,4-dimethoxyphenyl)-1-[[5-methyl-2-(4-propan-2-yloxyphenyl)-1,3-oxazol-4-yl]methyl]triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N6O5/c1-14(2)35-18-9-6-16(7-10-18)25-28-19(15(3)36-25)13-31-23(26)22(29-30-31)24(32)27-17-8-11-20(33-4)21(12-17)34-5/h6-12,14H,13,26H2,1-5H3,(H,27,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRHIZNIBMKLBIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=C(C=C2)OC(C)C)CN3C(=C(N=N3)C(=O)NC4=CC(=C(C=C4)OC)OC)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N6O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














